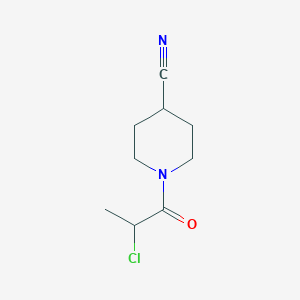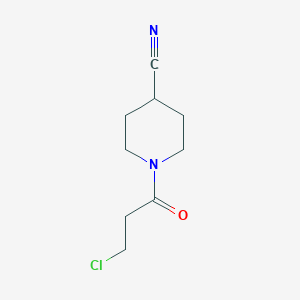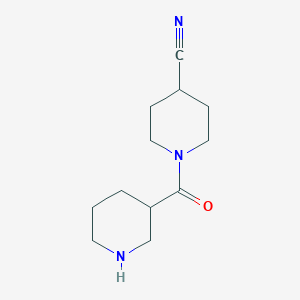![molecular formula C12H22N2O2 B1479114 3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2092796-02-4](/img/structure/B1479114.png)
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Übersicht
Beschreibung
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Research on beta-amino alcohols via aziridinium intermediates highlights the importance of these structures in synthetic chemistry. The rearrangement of beta-amino alcohols, involving aziridinium intermediates, is crucial for generating diverse amines. The nature of nucleophiles and substituents significantly influences the reaction outcomes, illustrating the synthetic versatility of such compounds (Métro, T., Duthion, B., Pardo, D. G., & Cossy, J., 2010) (Chemical Society Reviews, 2010).
Antimicrobial Potential
Chitosan, an aminopolysaccharide, demonstrates significant antimicrobial potential, which is attributed to its unique chemical structure that includes reactive hydroxyl and amino groups. This highlights the broad applicability of amino compounds in developing antimicrobial agents (Raafat, D., & Sahl, H., 2009) (Microbial Biotechnology, 2009).
Biological Activities and Toxicity
The review of aminoxyl radicals' toxicity underscores their generally low toxicity and non-mutagenic properties, suggesting their potential for safe applications in various fields, including medicinal chemistry and drug development (Sosnovsky, G., 1992) (Journal of Pharmaceutical Sciences, 1992).
Biomass Conversion
The conversion of plant biomass into furan derivatives emphasizes the role of compounds with hydroxymethyl groups in sustainable chemistry, pointing towards the relevance of such functionalities in creating renewable chemical feedstocks (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017) (Russian Chemical Reviews, 2017).
Flavor Compounds in Foods
Research on branched chain aldehydes, including those derived from amino acids, highlights their critical role in food flavor. Understanding their production and breakdown pathways aids in controlling food flavor profiles (Smit, B., Engels, W., & Smit, G., 2009) (Applied Microbiology and Biotechnology, 2009).
Eigenschaften
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-6-3-11(16)14-7-10(8-15)12(9-14)4-1-2-5-12/h10,15H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLZULAHOIKBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1479041.png)
![5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479046.png)



![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1479053.png)
![5-(3-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479054.png)
